molecular formula C11H12N2O3 B8465912 2-Isobutoxy-6-nitrobenzonitrile

2-Isobutoxy-6-nitrobenzonitrile

Cat. No. B8465912
M. Wt: 220.22 g/mol
InChI Key: UBNWANRBCMBORT-UHFFFAOYSA-N
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Patent
US09000054B2

Procedure details

To a solution of 2-isobutoxy-6-nitrobenzonitrile (Example 41c, 34.3 g, 0.156 mol) in AcOH/THF (1:1 by volume, 250 mL) was added iron powder (17.36 g, 0.311 mol) in one portion. The stirred suspension was heated to reflux for 30 minutes. After it was cooled down to room temperature, the reaction solution was diluted with EtOAc (1 L). The solid was removed by filtration, and the filtrate was washed subsequently with water (300 mL×2), 1N NaOH (300 mL), saturated Na2CO3 aqueous solution (300 mL), brine (300 mL), and dried over Na2SO4. After evaporation of the solvent, the residue was purified by chromatography on silica gel eluting with 20% EtOAc in hexanes to give the title compound as a yellow oil (16.4 g, 83%). 1H NMR (400 MHz, DMSO-d6) δ 0.96 (d, J=6.8 Hz, 6H), 1.96-2.02 (m, 1H), 3.75 (d, J=6.4 Hz, 2H), 5.96 (s, 2H), 6.17 (d, J=8.4 Hz, 1H), 6.30 (d, J=8.4 Hz, 1H), 7.15 (t, J=8.8 Hz, 1H). MS 191 (MH+).
Quantity
34.3 g
Type
reactant
Reaction Step One
Name
AcOH THF
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
17.36 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[C:7]=1[C:8]#[N:9])[CH:2]([CH3:4])[CH3:3]>CC(O)=O.C1COCC1.CCOC(C)=O.[Fe]>[NH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:6]([O:5][CH2:1][CH:2]([CH3:4])[CH3:3])[C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
C(C(C)C)OC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
AcOH THF
Quantity
250 mL
Type
solvent
Smiles
CC(=O)O.C1CCOC1
Name
Quantity
17.36 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed subsequently with water (300 mL×2), 1N NaOH (300 mL), saturated Na2CO3 aqueous solution (300 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel eluting with 20% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.